Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride
Description
The hydrochloride salt enhances solubility in polar solvents, which is critical for pharmaceutical or biochemical applications.
Properties
CAS No. |
62316-47-6 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-[[methyl(prop-2-ynyl)amino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-3-8-13(2)9-10-4-6-11(7-5-10)12(14)15;/h1,4-7H,8-9H2,2H3,(H,14,15);1H |
InChI Key |
FUARSWVWAZVXRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC1=CC=C(C=C1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride typically involves the reaction of benzoic acid derivatives with methyl-2-propynylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid, which is used to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and physicochemical properties of the target compound with structurally related benzoic acid derivatives from the evidence:
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity The propargylamino group in the target compound introduces a terminal alkyne, which may participate in click chemistry or covalent bond formation with biological targets (e.g., irreversible enzyme inhibition via Michael addition) . In contrast, the ethyl(isopropyl)amino group in CAS 1240527-20-1 offers steric bulk and lipophilicity, favoring membrane permeability . The hydrazinyl group in CAS 6296-89-5 is nucleophilic and redox-active, making it suitable for Schiff base formation or coordination chemistry, but less stable than the propargyl group in physiological conditions .
Solubility and Pharmacokinetics
- Hydrochloride salts universally improve aqueous solubility. However, the methyl ester in CAS 6296-89-5 introduces hydrolytic liability, whereas the free carboxylic acid in the target compound may enhance target binding (e.g., to charged residues in enzymes) .
Molecular Weight and Drug-Likeness
- The target compound (MW ~250) aligns with Lipinski’s rules for oral bioavailability, whereas bulkier derivatives like CAS 328028-09-7 (MW 372.74) may face absorption challenges .
Research Findings on Analogues
- Enzyme Inhibition: Derivatives like 4-[(5-arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid (IC₅₀ ~sub-µM) demonstrate competitive inhibition of low-molecular-weight protein tyrosine phosphatases (LMWPTPs). The propargyl group in the target compound could mimic this activity via irreversible binding .
Biological Activity
Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride is a compound of interest in biological research due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its benzoic acid structure modified with a methyl-2-propynylamino group. This modification is crucial for its biological activity, as it influences the compound's interaction with various biological targets. The molecular formula is , and it has a molecular weight of 250.71 g/mol.
Target Receptors
Research indicates that similar compounds exhibit agonistic activity on G protein-coupled receptors (GPCRs), particularly GPR54, which plays a role in reproductive hormone regulation. The specific mechanism of action for this compound may involve modulation of these receptors, leading to downstream effects on cellular signaling pathways.
Biochemical Pathways
The compound has been shown to influence various biochemical pathways, including those involved in apoptosis and cell proliferation. For example, related compounds have been reported to enhance the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is critical for maintaining ion balance in epithelial cells.
Antimicrobial Properties
Studies have demonstrated that benzoic acid derivatives possess significant antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
Research indicates that benzoic acid derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, suggesting potential applications in cancer therapy .
In Vitro Studies
A study involving the synthesis of analogues of benzoic acid showed promising results in inhibiting human monoamine oxidases (MAO), enzymes involved in neurotransmitter metabolism. The analogues demonstrated selective inhibition patterns that could be beneficial for treating neurological disorders .
In Vivo Studies
In vivo experiments using murine models have indicated that certain benzoic acid derivatives can significantly reduce tumor growth and enhance survival rates. These findings suggest that further development could lead to effective anticancer therapies .
Data Summary
| Biological Activity | Mechanism | Study Type | Findings |
|---|---|---|---|
| Antimicrobial | Membrane disruption | In vitro | Effective against various pathogens |
| Anticancer | Induces apoptosis | In vitro & In vivo | Reduced tumor growth in murine models |
| MAO Inhibition | Competitive inhibition | In vitro | Selective inhibition patterns observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
